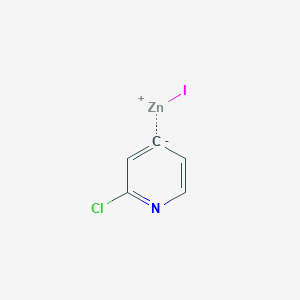
2-chloropyridin-4-ylzinc iodide, 0.50 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloropyridin-4-ylzinc iodide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. It is a reagent that facilitates various chemical transformations, particularly in the formation of carbon-carbon bonds. The compound is typically supplied as a solution in THF, which acts as a solvent and stabilizer.
準備方法
Synthetic Routes and Reaction Conditions
2-chloropyridin-4-ylzinc iodide can be synthesized through the reaction of 2-chloropyridine with zinc iodide in the presence of a suitable solvent like THF. The reaction typically involves the following steps:
Preparation of 2-chloropyridine: This can be synthesized through the chlorination of pyridine.
Formation of the organozinc compound: 2-chloropyridine is reacted with zinc iodide in THF under an inert atmosphere to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-chloropyridin-4-ylzinc iodide involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product.
化学反応の分析
Types of Reactions
2-chloropyridin-4-ylzinc iodide undergoes several types of chemical reactions, including:
Nucleophilic substitution: It can react with various electrophiles to form new carbon-carbon bonds.
Cross-coupling reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Oxidation and reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Electrophiles: Alkyl halides, aryl halides, and acyl chlorides are common electrophiles used in reactions with 2-chloropyridin-4-ylzinc iodide.
Catalysts: Palladium catalysts are frequently used in cross-coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from reactions involving 2-chloropyridin-4-ylzinc iodide depend on the specific electrophile and reaction conditions. Common products include substituted pyridines and biaryl compounds.
科学的研究の応用
2-chloropyridin-4-ylzinc iodide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biologically active molecules, aiding in the development of new drugs and therapeutic agents.
Medicine: Its role in the synthesis of pharmaceutical intermediates makes it valuable in medicinal chemistry.
Industry: It is used in the production of fine chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism by which 2-chloropyridin-4-ylzinc iodide exerts its effects involves the formation of carbon-carbon bonds through nucleophilic substitution and cross-coupling reactions. The organozinc compound acts as a nucleophile, attacking electrophilic centers in the presence of a catalyst, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
類似化合物との比較
Similar Compounds
2-bromopyridin-4-ylzinc iodide: Similar in structure but with a bromine atom instead of chlorine.
2-iodopyridin-4-ylzinc iodide: Contains an iodine atom instead of chlorine.
2-chloropyridin-3-ylzinc iodide: The zinc iodide is attached at a different position on the pyridine ring.
Uniqueness
2-chloropyridin-4-ylzinc iodide is unique due to its specific reactivity and stability in THF. The position of the chlorine atom on the pyridine ring influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
特性
IUPAC Name |
2-chloro-4H-pyridin-4-ide;iodozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN.HI.Zn/c6-5-3-1-2-4-7-5;;/h2-4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZAXFZBUNDEAO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=[C-]1)Cl.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClINZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














